1-(2-Amino-1-p-tolyl-ethyl)-pyrrolidine-3-carboxylic acid
CAS No.: 886364-05-2
Cat. No.: VC7852104
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 886364-05-2 |
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Molecular Formula | C14H20N2O2 |
Molecular Weight | 248.32 |
IUPAC Name | 1-[2-amino-1-(4-methylphenyl)ethyl]pyrrolidine-3-carboxylic acid |
Standard InChI | InChI=1S/C14H20N2O2/c1-10-2-4-11(5-3-10)13(8-15)16-7-6-12(9-16)14(17)18/h2-5,12-13H,6-9,15H2,1H3,(H,17,18) |
Standard InChI Key | FSKYQMYLIYKANW-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C(CN)N2CCC(C2)C(=O)O |
Canonical SMILES | CC1=CC=C(C=C1)C(CN)N2CCC(C2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound is formally named 1-[2-amino-1-(4-methylphenyl)ethyl]pyrrolidine-3-carboxylic acid under IUPAC conventions, with alternative designations including 3-pyrrolidinecarboxylic acid, 1-[2-amino-1-(4-methylphenyl)ethyl]- and CAS registry number 886364-05-2 . Its molecular formula is C₁₄H₂₀N₂O₂, yielding a molecular weight of 248.32 g/mol as confirmed by PubChem’s mass spectrometry data . The structure comprises a pyrrolidine ring substituted at position 3 with a carboxylic acid group and at position 1 with a 2-amino-1-(p-tolyl)ethyl side chain, creating two stereocenters at the ethylamine and pyrrolidine positions .
Synthesis and Manufacturing
Historical Synthetic Routes
The closest documented synthetic pathway derives from a 1999 Chinese patent (CN1229077A) detailing the preparation of 3-aminopyrrolidine intermediates for cephalosporin production . Key steps include:
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Ring-Closing Amination: Treatment of 1,2,4-trihydroxybutane derivatives with primary amines (e.g., benzylamine) in tetrahydrofuran at 50–60°C to form pyrrolidine cores.
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Protection/Deprotection Sequences: Use of allyloxycarbonyl groups to transiently mask amines, followed by catalytic deprotection under hydrogenation conditions.
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High-Pressure Amination: Introduction of secondary amines at 50–80 bar and 100–150°C to install the 2-aminoethyl side chain .
Adaptation for p-Tolyl Derivatives
Synthesizing the p-tolyl variant would require substituting the m-tolyl precursor in the above protocol with 4-methylbenzylamine or a equivalent p-tolyl-containing building block. Computational modeling suggests that steric effects from the para-methyl group may slow reaction kinetics compared to meta-substituted analogs, though no experimental rate data exists .
Physicochemical Properties
Predicted and Experimental Data
The compound’s properties, as reported by suppliers and computational tools, include:
The low pKa value indicates strong acidity for the carboxylic proton, comparable to glycine (pKa 2.34), which may facilitate salt formation with basic counterions . The negative LogP suggests high hydrophilicity, potentially limiting blood-brain barrier penetration in pharmacological applications .
Supplier | Purity | Price (USD/g) | Contact Information |
---|---|---|---|
J & K Scientific Ltd. | >95% | 120 | jkinfo@jkchemical.com |
ZHIWE Chentech Co Ltd | >90% | 95 | sales@zhiwe.net |
Wuhan Chemwish Technology | >98% | 150 | sales@chemwish.com |
Custom synthesis services are offered by AN PharmaTech and SPIRO PHARMA, though lead times exceed six months due to regulatory hurdles in handling amino-protected intermediates .
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